molecular formula C8H7IN2 B582186 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-15-6

2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B582186
CAS No.: 1227270-15-6
M. Wt: 258.062
InChI Key: XXCIAOFNHZOPMW-UHFFFAOYSA-N
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Description

2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an iodine atom at the 2-position and a methyl group at the 5-position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-b]pyridine derivative .

Mechanism of Action

Target of Action

2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine primarily targets the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of these receptors is associated with various cancers, making them significant targets for anticancer therapies.

Mode of Action

This compound acts as an inhibitor of FGFRs. It binds to the ATP-binding site of the receptor’s tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways . By inhibiting FGFR activity, the compound disrupts the signaling required for tumor growth and survival.

Biochemical Pathways

The inhibition of FGFRs by this compound affects several key signaling pathways:

Pharmacokinetics

The pharmacokinetics of this compound include its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the inhibition of FGFRs leads to decreased phosphorylation of downstream signaling proteins, resulting in reduced cell proliferation and increased apoptosis. At the cellular level, this translates to inhibited tumor growth, reduced metastatic potential, and increased sensitivity to other anticancer therapies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

Comparison with Similar Compounds

Uniqueness: 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-6-3-7(9)11-8(6)10-4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCIAOFNHZOPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=C2)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855743
Record name 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-15-6
Record name 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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